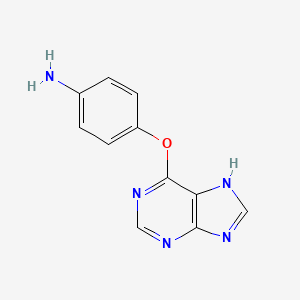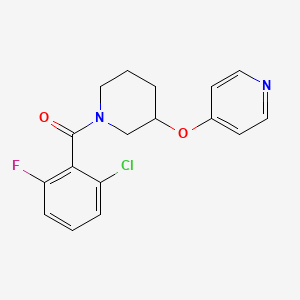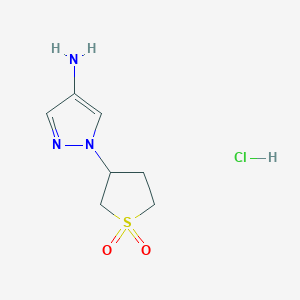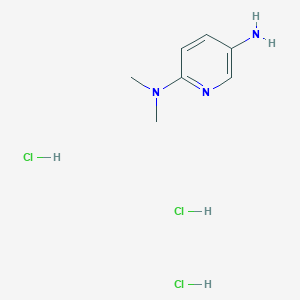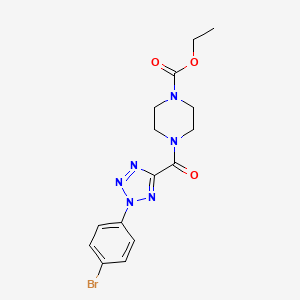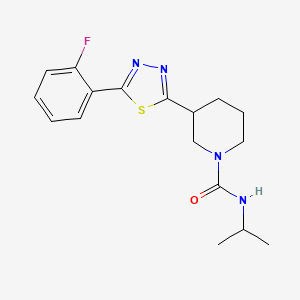
3-(5-(2-氟苯基)-1,3,4-噻二唑-2-基)-N-异丙基哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for various applications.
科学研究应用
3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of the compound are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to other compounds, it is hypothesized that it may interact with its targets, leading to conformational changes and subsequent alterations in the function of the target proteins . These changes can result in a variety of effects, depending on the specific target and the context within the cell.
Biochemical Pathways
For example, indole derivatives have been shown to have diverse biological activities, affecting multiple pathways
Pharmacokinetics
For example, EF-24, a mono-carbonyl analog, has been found to have a terminal elimination half-life of 73.6 minutes and plasma clearance values of 0.482 L/min/kg . Its bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
Based on the activities of similar compounds, it can be hypothesized that the compound may have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with N-isopropylpiperidine-1-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure autoclaves and controlled reaction conditions, such as temperature and pressure, are common in industrial settings to ensure efficient production .
化学反应分析
Types of Reactions
3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
3-(2-fluorophenyl)-1,2,4-oxadiazole: Shares the fluorophenyl group but has a different heterocyclic ring.
N-isopropylpiperidine-1-carboxamide: Similar piperidine carboxamide moiety but lacks the thiadiazole ring.
Uniqueness
What sets 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide apart is its unique combination of the thiadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-11(2)19-17(23)22-9-5-6-12(10-22)15-20-21-16(24-15)13-7-3-4-8-14(13)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJIKRFKGSKJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
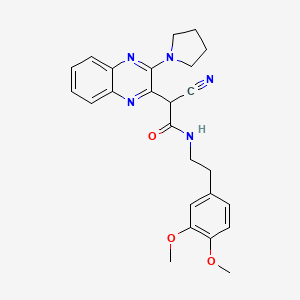
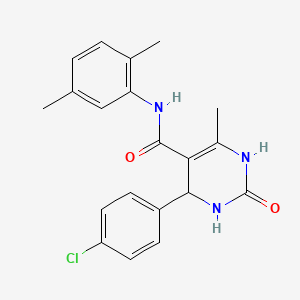
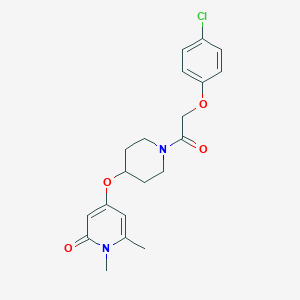
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)
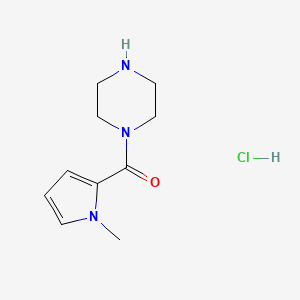
![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)
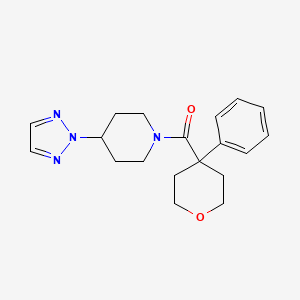
![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2378456.png)
